molecular formula C11H15NO5 B14464101 3,4-dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid CAS No. 65989-98-2

3,4-dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid

Cat. No.: B14464101
CAS No.: 65989-98-2
M. Wt: 241.24 g/mol
InChI Key: RRITXMWHOONWGL-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid is a compound with a complex structure that includes a benzodioxepin ring and a methylcarbamic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ol involves several stepsThe methylcarbamic acid group can be introduced through a reaction with methyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,5-benzodioxepin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepin-6-carboxylic acid
  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
  • 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine

Uniqueness

3,4-Dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

65989-98-2

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid

InChI

InChI=1S/C9H10O3.C2H5NO2/c10-7-3-1-4-8-9(7)12-6-2-5-11-8;1-3-2(4)5/h1,3-4,10H,2,5-6H2;3H,1H3,(H,4,5)

InChI Key

RRITXMWHOONWGL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)O.C1COC2=CC=CC(=C2OC1)O

Origin of Product

United States

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